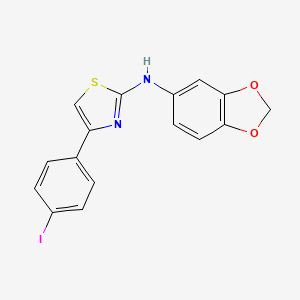
3-bromo-N-(4-butylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-(4-butylphenyl)benzamide is an organic compound with the molecular formula C17H18BrNO This compound is characterized by a bromine atom attached to the benzamide structure, with a butyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(4-butylphenyl)benzamide typically involves the bromination of N-(4-butylphenyl)benzamide. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to facilitate the bromination reaction. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction might involve hydrogenation using palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Major Products Formed:
Substitution: Depending on the nucleophile, products can include N-(4-butylphenyl)benzamide derivatives with various functional groups replacing the bromine.
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The primary product is the dehalogenated N-(4-butylphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-(4-butylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-bromo-N-(4-butylphenyl)benzamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can play a crucial role in these interactions by forming halogen bonds with target molecules, thereby influencing the compound’s binding affinity and specificity.
Comparison with Other Compounds:
N-(4-butylphenyl)benzamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Chloro-N-(4-butylphenyl)benzamide: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
N-(4-butylphenyl)-3-methoxybenzamide: Contains a methoxy group instead of bromine, leading to different electronic and steric effects.
Uniqueness: this compound is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work, leading to advancements in multiple scientific fields.
Eigenschaften
Molekularformel |
C17H18BrNO |
|---|---|
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
3-bromo-N-(4-butylphenyl)benzamide |
InChI |
InChI=1S/C17H18BrNO/c1-2-3-5-13-8-10-16(11-9-13)19-17(20)14-6-4-7-15(18)12-14/h4,6-12H,2-3,5H2,1H3,(H,19,20) |
InChI-Schlüssel |
NKARKQLHHKOHMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11536752.png)
![N-(3-Acetylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11536759.png)
![4-Bromo-2-[(E)-{[(2,3-dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11536763.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide](/img/structure/B11536768.png)
![(3Z)-6-chloro-7-methyl-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11536776.png)

![4-methyl-2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenol](/img/structure/B11536826.png)
![N-(3-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11536832.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(cyanomethoxy)-4-methoxyphenyl]prop-2-enenitrile](/img/structure/B11536833.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11536840.png)


![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11536849.png)
![2H-Benzo[d][1,3]oxazine, 2-[2-(5-methylfuran-2-yl)ethyl]-4,4-diphenyl-1,4-dihydro-](/img/structure/B11536852.png)
